REACTION_CXSMILES
|
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[Si:8](Cl)([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:10])[CH3:9].N1C=CN=C1>CN(C)C=O>[Si:8]([O:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:10])[CH3:9]
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Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
33.7 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
15.3 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After 22 hours stirring at RT
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction was filtered
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Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting material was partitioned between diethyl ether (500 mL)
|
Type
|
WASH
|
Details
|
Additionally, the ether layer was washed 2×100 mL sat. citric acid
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back extracted 1×50 mL ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed 1×100 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 28.1 g (65% yield)
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |